1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile
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Overview
Description
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are fluorinated building blocks that participate in various chemical reactions .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives is a topic of ongoing research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines is characterized by the presence of a pyridine ring with a trifluoromethyl group attached . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .Chemical Reactions Analysis
Trifluoromethylpyridines participate in various chemical reactions. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines can vary depending on the specific compound. For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid with a refractive index of 1.433, a boiling point of 50-55 °C, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives related to "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile" is a key area of research. These derivatives are considered versatile intermediates for the creation of trifluoromethylated N-heterocycles, which are important in medicinal chemistry and materials science. For instance, the synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a related compound, provides a novel pathway to trifluoromethylated azaindazole derivatives (Channapur et al., 2019). This research highlights the compound's utility in synthesizing complex heterocycles, underlining its significance in chemical synthesis.
Mechanistic Insights and Chemical Reactions
Investigations into the reaction mechanisms involving derivatives of "this compound" offer profound insights into their chemical reactivity. For example, the detailed mechanistic study on the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds provides valuable information on the formation of complex molecules (Liu et al., 2013). Such studies are crucial for understanding the chemical behavior of these compounds and designing new synthetic routes.
Potential Applications in Material Science
Research into the structural and optical properties of pyridine derivatives related to "this compound" suggests potential applications in material science. The characterization of pyrazolo pyridine derivatives, for example, reveals insights into their thermal, structural, optical, and diode characteristics (Zedan et al., 2020). This research indicates the utility of such compounds in developing new materials with specific electronic and optical properties, which could have implications in electronics and photonics.
Safety and Hazards
Future Directions
The development of fluorinated organic chemicals, including trifluoromethylpyridines, is becoming an increasingly important research topic. As the number of applications for these compounds continues to grow, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various receptors and proteins .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
It is known that it can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .
Result of Action
It is known to affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3/c12-9-4-7(11(13,14)15)6-17-10(9)18-3-1-2-8(18)5-16/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRVSZLYCPDCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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